prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The presence of multiple functional groups such as the chlorophenyl, dioxo, chromeno, pyrrol, thiazole, and carboxylate moieties contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[2,3-c]pyrrol core, followed by the introduction of the thiazole and carboxylate groups. The reaction conditions may vary, but common reagents include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups at specific positions within the molecule.
Scientific Research Applications
Prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 2-[1-(4-bromophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for various research applications.
Biological Activity
The compound prop-2-en-1-yl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C20H18ClN3O5S
- Molecular Weight: 433.89 g/mol
- Key Functional Groups:
- Thiazole
- Pyrrole
- Chlorophenyl
- Dioxo groups
Antimicrobial Activity
Research indicates that derivatives of pyrrole and thiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively. In vitro evaluations suggest that compounds similar to prop-2-en-1-yl derivatives possess Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Compound Type | MIC (µg/mL) | Target Bacteria |
---|---|---|
Thiazole Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
Pyrrole Derivatives | 5 - 10 | Escherichia coli |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that similar chromeno-pyrrole compounds exhibit cytotoxic effects on cancer cell lines. For example, a related study found that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Mechanism of Action:
- Apoptosis Induction: The compound may trigger intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.
- Cell Cycle Arrest: Certain derivatives have been shown to cause G2/M phase arrest in cancer cells.
Anti-inflammatory Activity
Thiazole-containing compounds are known for their anti-inflammatory properties. Experimental data suggest that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This activity is crucial for developing treatments for chronic inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a controlled study, a series of thiazole and pyrrole derivatives were synthesized and tested against common pathogens. The results indicated that specific modifications to the thiazole ring significantly enhanced antimicrobial activity compared to the parent compounds.
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of chromeno-pyrrole derivatives on breast cancer cell lines (MCF-7). The study revealed that these compounds could reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Properties
Molecular Formula |
C25H17ClN2O5S |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17ClN2O5S/c1-3-12-32-24(31)22-13(2)27-25(34-22)28-19(14-8-10-15(26)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(28)30/h3-11,19H,1,12H2,2H3 |
InChI Key |
KROQPCOEYITBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)OCC=C |
Origin of Product |
United States |
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